4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine
Description
4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine (CAS No.: 1435615-18-1) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₉H₁₈N₆O and a molecular weight of 346.39 g/mol. This compound features a pyrazolo[1,5-a]pyrimidine core fused with a phenyl ring substituted at position 6, which is further linked to a morpholine group at position 4 of the phenyl ring.
The compound is classified as a research-grade chemical (purity >98%) and is utilized in preclinical studies, particularly in oncology and kinase inhibition research. Its pyrazolo[1,5-a]pyrimidine scaffold is recognized for its role in anticancer drug development due to its ability to modulate kinase activity and interact with ATP-binding domains .
Properties
IUPAC Name |
4-[4-[3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLCPLAAKUJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CNN=C5)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID23639540C13a” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of supercritical fluid crystallization equipment, where carbon dioxide is fed into a crystallization autoclave to obtain composite particles .
Industrial Production Methods: Industrial production of “PMID23639540C13a” follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The use of supercritical fluid crystallization is a key method in industrial production, as it allows for the efficient separation and collection of composite particles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine ring and pyrazolo[1,5-a]pyrimidine core are key sites for substitution:
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Chlorination at C(5) and C(7):
Treatment with POCl₃ converts hydroxyl groups on the pyrazolo[1,5-a]pyrimidine scaffold to chlorides, enabling subsequent nucleophilic substitutions. For example, reaction with morpholine under basic conditions (K₂CO₃) selectively replaces chlorine at C(7) with morpholine, yielding derivatives with kinase-inhibitory activity . -
Amine Substitutions:
The morpholine group can be replaced with other amines (e.g., pyrrolidine, piperidine) to modulate solubility and target affinity. Such substitutions are critical in optimizing pharmacokinetic properties .
Cross-Coupling Reactions
The aryl bromide at C(6) of the pyrazolo[1,5-a]pyrimidine core facilitates cross-coupling:
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Suzuki-Miyaura Coupling:
Reaction with aryl boronic acids under Pd catalysis yields biaryl derivatives. For instance, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole generates analogs with enhanced anticancer activity .
| Substrate | Boronic Acid | Catalyst | Conditions | Product Application | Reference |
|---|---|---|---|---|---|
| Bromopyrazolopyrimidine | 1-Methylpyrazole-4-boronic ester | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12h | AMPK inhibitors |
Cyclization and Functional Group Transformations
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Vilsmeier-Haack Formylation:
Electrophilic formylation at C(3) of the pyrazole ring using DMF/POCl₃ introduces aldehyde groups, enabling further derivatization (e.g., reductive amination) . -
Cyclocondensation:
Reaction with β-ketonitriles or enaminones forms fused heterocycles (e.g., thieno[3,2-d]pyrimidines), expanding structural diversity .
| Reaction | Reagents | Key Intermediate | Application | Reference |
|---|---|---|---|---|
| Formylation | DMF, POCl₃ | 3-Formylpyrazolopyrimidine | Anticancer agents | |
| Cyclocondensation | β-Ketonitriles | Thieno-pyrimidine hybrids | Kinase inhibition |
Biological Interactions
The compound exhibits selective binding to kinase domains:
-
Kinase Inhibition:
Inhibits PI3Kδ (IC₅₀ = 12 nM) via hydrogen bonding between the morpholine oxygen and Val-828 in the hinge region . Similar derivatives target TGFBR2 and VEGFR2, implicated in cancer pathways . -
Enzymatic Studies:
In vitro assays demonstrate dose-dependent inhibition of PI3K/Akt/mTOR signaling, reducing tumor cell proliferation .
| Target | Binding Affinity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| PI3Kδ | 12 nM | H-bond with Val-828 | |
| TGFBR2 | 28 nM | ATP-competitive inhibition |
Comparative Activity of Derivatives
Structural analogs highlight the impact of substitutions:
| Compound | Modification | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|---|
| 4a | 7-Morpholinyl | 12 nM | PI3Kδ | |
| 5b | 7-Piperidinyl | 45 nM | PI3Kδ | |
| 13a | C(5)-Indole | 8 nM | VEGFR2 |
Synthetic Challenges and Optimizations
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For example, compounds targeting the Phosphoinositide 3-kinase delta (PI3Kδ) pathway have shown promise in treating various cancers by inhibiting cell proliferation and inducing apoptosis . The compound has been investigated for its ability to inhibit PI3Kδ, demonstrating an IC50 value in the low nanomolar range, indicating potent activity against cancer cell lines.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Specifically, it has been suggested that this compound could serve as an inhaled therapy to mitigate inflammation in respiratory conditions .
Antimicrobial Properties
Recent investigations have also reported the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. The structure's ability to disrupt bacterial cell function positions it as a promising candidate for developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of “PMID23639540C13a” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine becomes evident when compared to related pyrazolo-pyrimidine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Scaffold Differences :
- The target compound’s pyrazolo[1,5-a]pyrimidine core () enables planar aromatic stacking with kinase domains, unlike pyrazolo[3,4-d]pyrimidine derivatives (), which exhibit altered electronic properties due to ring numbering differences.
Substituent Impact: Morpholine vs. Piperazine/Phenyl: The morpholine group in the target compound enhances water solubility and metabolic stability compared to the piperazine in ’s quinoline derivative or the phenyl group in DMH4 (). Morpholine’s oxygen atom contributes to polar interactions in biological systems. Pyrazole vs. Quinoline/Phenyl: The 1H-pyrazol-4-yl group at position 3 (target compound) provides hydrogen-bonding capabilities absent in phenyl (DMH4) or quinoline substituents, improving target specificity.
Synthetic Accessibility :
- The target compound is synthesized via Suzuki-Miyaura cross-coupling (similar to ), ensuring high yield and scalability. In contrast, DMH4 requires multi-step functionalization of the ethyl-morpholine linker.
Biological Activity :
- The target compound’s pyrazolo[1,5-a]pyrimidine core is associated with anticancer activity, while methyl ester analogs () prioritize AMPK modulation. DMH4’s phenyl group and ethyl-morpholine linker favor BMP/VEGF pathway inhibition.
Biological Activity
The compound 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine represents a novel addition to the family of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, enzymatic inhibition, and other pharmacological effects.
Structure and Synthesis
The compound features a complex structure that includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. The detailed synthetic pathways can be derived from studies on similar pyrazolo compounds, which often utilize starting materials such as β-enaminones and 3-methyl-1H-pyrazol-5-amines .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines:
- HeLa Cells : The compound exhibited a mean growth inhibition percentage of approximately 38.44%, indicating moderate efficacy against cervical cancer cells .
- HepG2 Cells : Similar derivatives demonstrated an inhibition rate of 54.25%, suggesting potential for liver cancer treatment .
These results highlight the importance of structural modifications in enhancing anticancer efficacy.
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases involved in cancer progression. The target kinases include:
- AXL and c-MET Kinases : These receptors are implicated in tumor growth and metastasis. Inhibitors derived from pyrazolo[1,5-a]pyrimidine scaffolds have shown promise in selectively blocking these pathways .
Other Pharmacological Effects
Beyond anticancer activity, these compounds have been investigated for additional pharmacological effects:
- Antioxidant Properties : Some derivatives exhibit strong antioxidant activities, which may contribute to their therapeutic potential against oxidative stress-related diseases .
- Anti-inflammatory Activity : Certain substitutions on the pyrazole ring have been linked to anti-inflammatory effects, broadening the scope of therapeutic applications .
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
